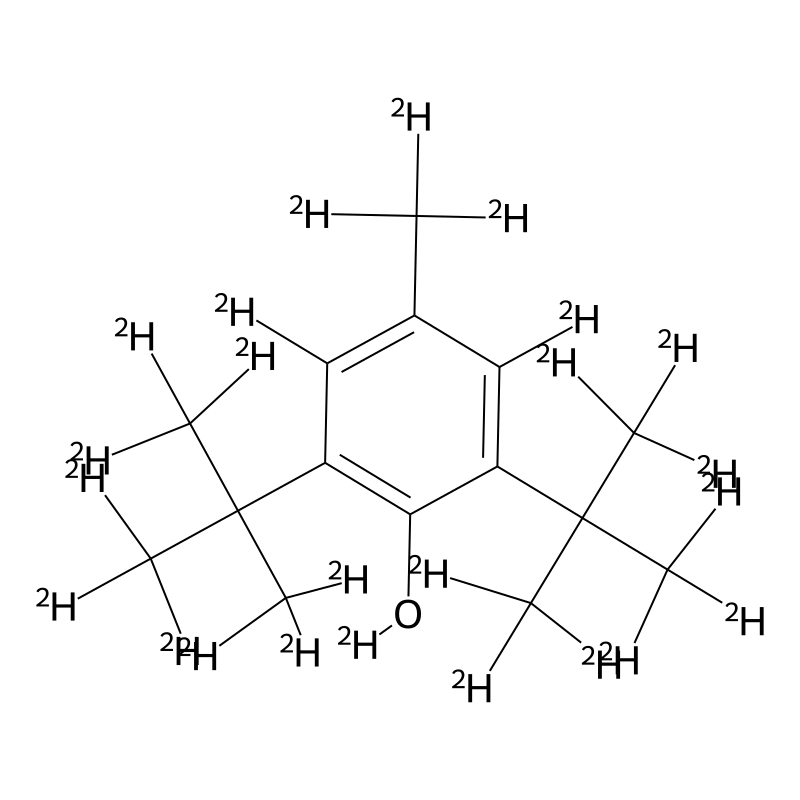

2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Isotope-Labeled Analog for Antioxidant Studies

2,6-Di-tert-butyl-4-methylphenol-d24, also known as BHT-d24, is a deuterium-labeled analog of the common food additive and antioxidant, 2,6-di-tert-butyl-4-methylphenol (BHT). BHT-d24 is isotopically enriched with deuterium (D), a stable isotope of hydrogen, at specific positions in the molecule. This substitution with deuterium does not significantly alter the chemical properties of BHT but allows scientists to distinguish it from the unlabeled BHT in biological samples using techniques like mass spectrometry [].

This ability to differentiate BHT-d24 from unlabeled BHT makes it a valuable tool in scientific research, particularly in studies investigating the absorption, metabolism, and excretion of BHT in biological systems. By using BHT-d24 as a tracer, researchers can track the fate of the compound within an organism and measure the amount of BHT and its metabolites present in tissues and fluids [].

Applications in Pharmacokinetic Studies

BHT-d24 finds application in pharmacokinetic studies, a branch of pharmacology that explores the movement of drugs within the body. Researchers can administer BHT-d24 to an organism alongside unlabeled BHT and then measure the levels of both forms in blood, urine, and other tissues over time. This allows them to determine how the body absorbs, distributes, metabolizes, and eliminates BHT [].

2,6-Di-tert-butyl-4-methylphenol-D24, commonly known as a deuterated form of butylated hydroxytoluene, is a synthetic organic compound characterized by its antioxidant properties. This compound is a derivative of phenol, featuring tert-butyl groups at the 2 and 6 positions and a methyl group at the 4 position of the aromatic ring. Its molecular formula is , and it is notable for its stability and effectiveness in preventing oxidative degradation in various materials, including food and cosmetics.

2,6-Di-tert-butyl-4-methylphenol-D24 exhibits typical reactions associated with phenolic compounds. It can act as a weak acid, donating protons under certain conditions. The primary reaction mechanism involves the donation of hydrogen atoms to free radicals, effectively terminating radical chain reactions. For instance:

This reaction illustrates how the compound interacts with peroxy radicals, converting them into hydroperoxides and thus preventing further oxidation. Additionally, it can undergo electrophilic substitution reactions typical of aromatic compounds due to the electron-donating nature of the tert-butyl groups.

The synthesis of 2,6-di-tert-butyl-4-methylphenol-D24 typically involves several steps:

- Starting Materials: The synthesis begins with 4-cresol (4-methylphenol) and tert-butyl alcohol.

- Catalysis: Phosphoric acid or sulfuric acid is used as a catalyst.

- Reaction Conditions: The reaction mixture is heated to facilitate the formation of the desired product through alkylation.

- Purification: After completion, the product is purified through distillation or crystallization methods to isolate 2,6-di-tert-butyl-4-methylphenol-D24 from unreacted materials and by-products .

Each of these compounds exhibits antioxidant properties but differs in their specific applications and effectiveness against various types of oxidative stress.

The synthesis of 2,6-di-tert-butyl-4-methylphenol derivatives represents a fundamental challenge in phenolic chemistry, requiring precise control over regioselectivity and reaction conditions [1]. Traditional approaches to phenolic alkylation have evolved from classical Friedel-Crafts methodologies to sophisticated catalytic systems that offer enhanced selectivity and environmental compatibility [9] [13].

Lewis Acid Catalyzed Systems

Aluminum chloride remains the archetypal Lewis acid catalyst for phenolic alkylation, functioning through electrophilic aromatic substitution mechanisms [1] [9]. The catalyst generates carbocation electrophiles through Lewis acid-assisted ionization of alkyl halides, which subsequently attack the electron-rich phenolic ring [9]. However, this classical approach suffers from poor regioselectivity and generates multiple alkylation products, particularly problematic for synthesizing the precise 2,6-disubstitution pattern required for 2,6-di-tert-butyl-4-methylphenol derivatives [13].

Advanced Lewis acid systems have demonstrated improved selectivity through careful catalyst design [7] [11]. Silica-supported aluminum phenolate catalysts exhibit pronounced ortho-selectivity for the introduction of the first tert-butyl group, with the selectivity of subsequent alkylations being tunable through reaction temperature, catalyst loading, and alkene addition methods [7] [36]. These catalysts achieve high yields of 2,4-di-tert-butylphenol or moderate yields of 2,6-di-tert-butylphenol depending on optimized conditions [36].

Solid Acid Catalytic Systems

Zeolite-based catalysts, particularly hydrogen-beta zeolite, have emerged as powerful tools for phenolic alkylation with exceptional mechanistic insights [11]. In situ solid-state nuclear magnetic resonance spectroscopy studies reveal that phenol alkylation with cyclohexanol proceeds only after dehydration to cyclohexene, demonstrating that the reactive electrophile is the cyclohexyl carbenium ion formed directly through protonation [11]. This mechanistic understanding enables rational optimization of reaction conditions for achieving desired regioselectivity patterns [11].

The dimensional pore system of mordenite zeolites provides shape-selective catalysis for alkylation reactions, though challenges remain regarding catalyst deactivation and regeneration [10]. These solid acid systems offer significant environmental advantages over homogeneous Lewis acids, eliminating corrosivity issues and simplifying product separation [10] [36].

Emerging Metal-Catalyzed Approaches

Rhenium-catalyzed regioselective alkylation represents a significant advancement in phenolic derivatization methodology [12]. Treatment of phenol derivatives with terminal alkenes in the presence of catalytic amounts of dirhenium decacarbonyl yields monoalkylated phenol derivatives in good to excellent yields with pronounced regioselectivity for ortho- or para-positions [12]. This approach offers mild reaction conditions and high functional group tolerance compared to traditional methods [12].

Zinc chloride combined with camphorsulfonic acid enables the first site-selective Friedel-Crafts alkylation of phenolic derivatives with unactivated secondary alcohols [8]. This catalytic combination favors ortho-selectivity even in the absence of steric influence, with kinetic and density functional theory studies revealing a mechanism where zinc and camphorsulfonic acid function to scaffold both phenolic and alcohol precursors [8].

| Catalyst Type | Mechanism | Selectivity | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Aluminum chloride | Lewis acid electrophilic substitution | Non-selective, multiple products | Room temperature, anhydrous | Well-established, high activity | Corrosive, environmental concerns |

| Zeolite hydrogen-beta | Solid acid carbocation formation | Ortho/para selectivity | 120-160°C, apolar solvent | Solid catalyst, mechanistic insights | High temperature required |

| Silica-supported aluminum phenolate | Lewis acid with ortho-selectivity | Ortho-selective for 2,6-dialkyl products | Elevated temperature, controlled addition | Tunable selectivity, solid catalyst | Catalyst deactivation over time |

| Rhenium complex | Metal-catalyzed regioselective alkylation | Ortho/para regioselective | Catalytic amounts, mild conditions | Good to excellent yields | Limited substrate scope |

| Zinc chloride/camphorsulfonic acid | Dual catalyst scaffolding mechanism | Ortho-selective without steric influence | Room temperature, catalytic loading | Site-selective, mechanistic understanding | Specific substrate requirements |

Deuterium Labeling Approaches in Aromatic Systems

The incorporation of deuterium into aromatic phenolic compounds like 2,6-di-tert-butyl-4-methylphenol requires sophisticated methodologies that preserve the integrity of the aromatic system while achieving high isotopic incorporation [14] [15]. Contemporary approaches span from traditional acid-catalyzed hydrogen-deuterium exchange to advanced metal-catalyzed systems that offer unprecedented selectivity and efficiency [17] [19].

Acid-Catalyzed Hydrogen-Deuterium Exchange

Trifluoroacetic acid-deuterium represents one of the most versatile reagents for aromatic deuteration, offering significant advantages over conventional mineral acid systems [14]. The use of deuterated trifluoroacetic acid enables both solvent and deuterium source functions, with quantitative preparation from trifluoroacetic anhydride and deuterium oxide in essentially anhydrous conditions [14]. This methodology demonstrates exceptional compatibility with aromatic amines and amides, achieving deuterium incorporation typically exceeding 90% through electrophilic aromatic substitution mechanisms [14].

The deuteration process proceeds through protonation of the aromatic ring followed by deuterium incorporation at the most electron-rich positions [14] [18]. For phenolic substrates, the hydroxyl group serves as a powerful activating substituent, directing deuteration to ortho and para positions preferentially [18]. The mild reaction conditions and simple workup procedures make this approach particularly attractive for laboratory-scale syntheses [14].

Metal-Catalyzed Deuteration Systems

Iron-catalyzed hydrogen-deuterium exchange has emerged as a groundbreaking approach utilizing earth-abundant metals [15] [17]. Trans-dihydride iron complexes with pincer ligands demonstrate remarkable stability and activity for deuteration of heteroaromatic hydrocarbons using benzene-d6 as deuterium source [15]. These catalysts operate under mild conditions at 50°C under nitrogen atmosphere, achieving deuterium incorporation exceeding 90% with excellent regioselectivity for sterically accessible carbon-hydrogen bonds [15].

The mechanism involves reversible carbon-hydrogen activation through the stable trans-dihydride intermediate, enabling catalytic hydrogen isotope exchange without the need for hydrogen gas co-feeding typically required for less stable iron hydride complexes [15] [17]. This advancement represents a significant improvement over previous iron-catalyzed systems in terms of catalyst stability and reaction efficiency [17].

Palladium-catalyzed bromine-deuterium exchange offers complementary selectivity for aromatic deuteration [4]. This methodology introduces one or more deuterium atoms onto aromatic nuclei via bromine-deuterium exchange with high functional group tolerance and incorporation efficiency [4]. The resulting deuterium-labeled aryl chlorides and borates serve as valuable substrates for cross-coupling reactions to construct more complex deuterium-labeled compounds [4].

Advanced Deuteration Methodologies

Base-mediated deuteration using dimethyl sulfoxide-d6 provides a step-economical and cost-effective strategy for introducing deuterium isotopes into organic molecules [16]. This approach enables nucleophilic deuterioaddition reactions with alkynes, achieving 100% styryl deuteration in addition products with good yields [16]. The methodology demonstrates broad applicability to thiolation, phenoxylation, and alkoxylation reactions [16].

Hexafluorophosphate-catalyzed deuteration in deuterated hexafluoroisopropanol represents a cutting-edge approach for ambient-condition deuteration [19]. This system utilizes catalytic amounts of hexafluorophosphate in deuterated hexafluoroisopropanol and deuterium oxide, converting phenols, anilines, anisoles, and heterocyclic compounds with high yields and excellent deuterium incorporation [19]. Spectroscopic and theoretical studies reveal that an interactive hydrogen-bonding network activates the typically inert phosphorus-fluorine bond for deuterium oxide addition [19].

| Method | Deuterium Source | Deuteration Efficiency | Substrate Scope | Reaction Conditions | Key Advantages |

|---|---|---|---|---|---|

| Trifluoroacetic acid-d mediated | CF3COOD | >90% incorporation typical | Aromatic amines and amides | Room temperature to reflux, neat | Easy preparation, simple removal |

| Palladium-catalyzed exchange | Deuterated reagents | High incorporation, high efficiency | Aryl halides, broad functional tolerance | Mild conditions, versatile | High functional group tolerance |

| Iron-catalyzed exchange | Benzene-d6 | >90% incorporation, regioselective | Heteroaromatic hydrocarbons | 50°C, nitrogen atmosphere | Earth-abundant metal catalyst |

| Base-mediated deuteration | Dimethyl sulfoxide-d6 | 100% styryl deuteration achieved | Alkyne addition products | 120°C, 4-24 hours | Step-economical, cost-effective |

| Hexafluorophosphate catalyzed | Hexafluoroisopropanol-d1 and D2O | High deuterium incorporation | Phenols, anilines, anisoles | Ambient conditions | Interactive hydrogen-bonding activation |

Ionic Liquid-Mediated Synthesis Optimization

Ionic liquids have revolutionized synthetic chemistry by providing environmentally benign alternatives to conventional organic solvents while simultaneously serving as catalysts and reaction media [21] [22]. For the synthesis of deuterated phenolic compounds like 2,6-di-tert-butyl-4-methylphenol-d24, ionic liquid systems offer unique advantages in terms of reaction selectivity, catalyst recyclability, and process intensification [23] [24].

Brønsted Acidic Ionic Liquid Systems

N-methyl-2-pyrrolidone hydrogen sulfate represents a highly efficient Brønsted acidic ionic liquid for phenolic alkylation under solvent-free conditions [24]. This ionic liquid catalyzes both carbon-carbon and carbon-sulfur bond formation under metal-free conditions, achieving excellent yields with short reaction times and high regioselectivity [24]. The catalyst demonstrates exceptional recyclability, maintaining activity and selectivity through multiple reaction cycles [24].

The catalytic mechanism involves the acidic hydrogen sulfate anion providing protons for electrophilic activation of alkenes, while the ionic liquid medium stabilizes charged intermediates and facilitates product separation [24]. This dual functionality eliminates the need for additional acid catalysts and organic solvents, representing a significant advancement in green chemistry principles [24].

Heteropolyanion-based ionic liquids have demonstrated remarkable efficiency for phenol-tert-butyl alcohol alkylation, achieving maximum phenol conversion of 93% [10]. These systems combine the catalytic activity of heteropolyanions with the advantageous properties of ionic liquids, including negligible vapor pressure, thermal stability, and ease of separation [10]. The heteropolyanion component provides strong Brønsted acidity necessary for efficient alkylation, while the ionic liquid framework ensures catalyst stability and recyclability [10].

Imidazolium-Based Catalytic Systems

Imidazolium-based Brønsted acidic ionic liquids with sulfonic acid functionalities represent versatile catalysts for Friedel-Crafts alkylation reactions [10]. These systems achieve maximum phenol conversion of 86% with 57.6% selectivity to 4-tert-butylphenol at 70°C [10]. The sulfonic acid groups provide the necessary acidity for carbocation generation, while the imidazolium cation contributes to the ionic liquid's stability and solvating properties [10].

The structure-activity relationships in imidazolium-based ionic liquids reveal that anion selection critically influences catalytic performance [21]. Varying the anion while maintaining the same cation allows for fine-tuning of hydrogen bond accepting ability, which correlates directly with reaction rate enhancement [21]. This systematic approach enables rational catalyst design for specific alkylation targets [21].

Deep Eutectic Solvent Applications

Deep eutectic solvents represent a subclass of ionic liquid-like materials formed by combining hydrogen bond donors and acceptors [10]. For phenolic alkylation, these systems enable remarkably mild reaction conditions, with alkylation of phenol and tert-butyl alcohol proceeding at only 30°C [10]. While reaction times are extended compared to higher temperature processes, the energy savings and reduced thermal stress on sensitive substrates provide significant advantages [10].

The formation of deep eutectic solvents involves hydrogen bonding between components, creating liquid systems with unique solvating properties [22]. These materials exhibit many ionic liquid characteristics including low volatility, wide liquid range, and tunable properties, while being formed from readily available and often inexpensive starting materials [22].

Process Optimization and Scalability

Ionic liquid-mediated synthesis optimization focuses on several key parameters including temperature control, catalyst loading, and substrate ratios [23] [25]. Temperature optimization studies reveal that different ionic liquids exhibit distinct temperature-rate profiles, with some systems showing optimal performance at moderate temperatures while others require elevated conditions [23] [25].

Catalyst loading optimization demonstrates that ionic liquid catalysts typically require lower loadings compared to conventional acid catalysts while maintaining high activity [24]. This efficiency stems from the dual solvent-catalyst function of ionic liquids, which creates high local concentrations of active sites while providing favorable solvation environments for reactive intermediates [24].

Recyclability studies indicate that most ionic liquid catalysts maintain activity through multiple cycles, though some gradual deactivation may occur due to product contamination or water accumulation [24] [25]. Regeneration protocols involving thermal treatment or washing with appropriate solvents can restore catalytic activity in many cases [24].

| Ionic Liquid Type | Catalytic Application | Optimization Features | Performance Metrics | Temperature Range | Recyclability |

|---|---|---|---|---|---|

| N-methyl-2-pyrrolidone hydrogen sulfate | Phenol alkylation with alkenes | Solvent-free conditions | Excellent yield, short reaction time | Room temperature | High recyclability demonstrated |

| Heteropolyanion-based ionic liquid | Phenol-tert-butyl alcohol alkylation | Recyclable catalytic system | 93% maximum phenol conversion | Elevated conditions | Easily recyclable catalyst |

| Imidazolium-based Brønsted acidic | Friedel-Crafts alkylation | High conversion efficiency | 86% conversion, 57.6% selectivity | 70°C optimized | Limited data available |

| Deep eutectic solvents | Low-temperature alkylation | Minimal energy requirements | 99.5% tert-butyl alcohol conversion | 30°C operation | Good reusability |

| Caprolactam-based Brønsted acidic | Beckmann rearrangement catalyst | Process simplification | High yield, excellent repeatability | Moderate temperatures | Excellent repeatability |